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Compound of Interest

Compound Name: 5-Bromoindole

Cat. No.: B119039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 5-Bromoindole, a vital heterocyclic compound frequently utilized as a building block in the

synthesis of various pharmaceutical agents. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for data acquisition.

Core Spectroscopic Data
The structural elucidation of 5-Bromoindole is critically supported by data from multiple

spectroscopic techniques. This section presents a summary of the essential data in a

structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 5-
Bromoindole.

Table 1: ¹H NMR Spectroscopic Data for 5-Bromoindole
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Chemical Shift (δ) ppm Multiplicity Assignment

~8.10 br s N-H

~7.76 d H-4

~7.27 d H-7

~7.21 dd H-6

~7.19 t H-2

~6.47 t H-3

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromoindole

Chemical Shift (δ) ppm Assignment

134.7 C-7a

129.9 C-3a

125.3 C-2

124.8 C-6

121.8 C-4

113.0 C-5

112.5 C-7

102.3 C-3

Solvent: CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For

5-Bromoindole, the spectrum will exhibit characteristic absorption bands for the N-H bond, C-
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H bonds of the aromatic ring, and C=C bonds within the indole structure.

Table 3: Characteristic IR Absorption Bands for 5-Bromoindole

Wavenumber (cm⁻¹) Bond Vibration Functional Group

~3400 N-H stretch Indole N-H

~3100-3000 C-H stretch Aromatic C-H

~1610, ~1460 C=C stretch Aromatic C=C

~740 =C-H bend
Aromatic C-H out-of-plane

bending

~550-690 C-Br stretch Aryl bromide

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its structure. For 5-
bromoindole, the presence of bromine is distinguished by a characteristic isotopic pattern for

the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units

(for the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Mass Spectrometry Data for 5-Bromoindole

m/z Interpretation

197 Molecular ion peak [M+2]⁺ (with ⁸¹Br)

195 Molecular ion peak [M]⁺ (with ⁷⁹Br)

116 Fragment ion [M-Br]⁺

89 Fragment ion

Experimental Protocols
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The following sections outline the generalized methodologies for acquiring the spectroscopic

data presented above for a solid organic compound like 5-Bromoindole.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 5-20 mg of 5-Bromoindole for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

To ensure a homogenous solution and remove any particulate matter, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm

NMR tube.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal of the carbon atoms. A larger number of scans and a

longer acquisition time are generally required due to the lower natural abundance and

smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different

types of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a

suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of solid 5-Bromoindole powder directly onto the ATR crystal.

Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Instrument Setup and Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum to remove contributions from the instrument and

ambient atmosphere (e.g., CO₂ and water vapor).

Collect the sample spectrum. A typical measurement involves co-adding multiple scans

(e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The resulting spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
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Sample Preparation (Electron Ionization - EI):

For analysis via a direct insertion probe, a small amount of the solid 5-Bromoindole is

placed in a capillary tube.

Alternatively, for analysis coupled with gas chromatography (GC-MS), the sample is

dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a

concentration of approximately 1 mg/mL.

Instrument Setup and Data Acquisition:

The sample is introduced into the high-vacuum source of the mass spectrometer.

In the ion source, the sample is vaporized and then bombarded with a high-energy

electron beam (typically 70 eV), causing the molecules to ionize and fragment.

The resulting positively charged ions are accelerated and then separated by a mass

analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.

The peak with the highest m/z value typically corresponds to the molecular ion (M⁺).

Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound such as 5-Bromoindole.
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Caption: General workflow for the spectroscopic analysis of 5-Bromoindole.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromoindole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119039#5-bromoindole-spectroscopic-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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